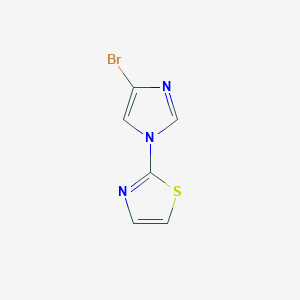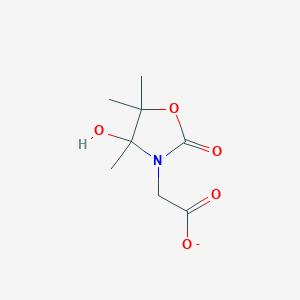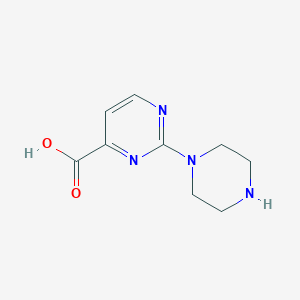
2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromo-1H-imidazol-1-yl)-1,3-thiazole is a heterocyclic compound that features both an imidazole and a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole typically involves the reaction of 4-bromo-1H-imidazole with a thiazole derivative. One common method includes the use of a Grignard reagent, such as isopropylmagnesium chloride, followed by the addition of n-butyllithium .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar laboratory procedures but on a larger scale, with optimizations for yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the imidazole ring can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as 2-(4-alkyl-1H-imidazol-1-yl)-1,3-thiazole.
Oxidation: Products include oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the imidazole or thiazole rings.
Applications De Recherche Scientifique
2-(4-Bromo-1H-imidazol-1-yl)-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Materials Science: Employed in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action for 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole varies depending on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved are specific to the biological system being studied .
Comparaison Avec Des Composés Similaires
- 2-(4-Bromo-1H-imidazol-1-yl)pyridine
- 2-(4-Bromo-1H-imidazol-1-yl)-4-fluoropyridine
Comparison: 2-(4-Bromo-1H-imidazol-1-yl)-1,3-thiazole is unique due to the presence of both imidazole and thiazole rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic characteristics .
Propriétés
Formule moléculaire |
C6H4BrN3S |
|---|---|
Poids moléculaire |
230.09 g/mol |
Nom IUPAC |
2-(4-bromoimidazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H4BrN3S/c7-5-3-10(4-9-5)6-8-1-2-11-6/h1-4H |
Clé InChI |
SEONVIGGNKSVJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)N2C=C(N=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11716510.png)


![[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716519.png)

![3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11716528.png)

![8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716532.png)
